{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
Description
Chemical Structure: The compound, also known as 1-(2-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS: 958863-66-6), features a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. A methylamine group is attached via a methylene bridge. Its molecular formula is C₉H₉F₄N, with a molar mass of 207.17 g/mol .
Properties
CAS No. |
958863-66-6 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic aromatic substitution reactions, where a suitable precursor such as {[2-fluoro-5-(trifluoromethyl)phenyl]methyl} chloride is reacted with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include nitroso, nitro, amine, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Key Properties :
- Electrophilic character : The electron-withdrawing trifluoromethyl and fluorine substituents enhance the compound's reactivity in nucleophilic substitution and coupling reactions.
- Applications : Primarily investigated as an intermediate in agrochemical and pharmaceutical synthesis, with herbicidal activity reported against Brassica napus (rape) .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
The following table compares the target compound with its analogs based on substituents, molecular weight, and reported activities:
Functional Group Impact on Activity
- Trifluoromethyl (-CF₃): Enhances metabolic stability and binding affinity to hydrophobic pockets in target enzymes.
- Fluorine (F) : Reduces steric hindrance while increasing electronegativity, improving interaction with electron-rich biological targets.
- Phenoxy vs.
Herbicidal Activity Data
| Compound Class | Activity Against Rape (IC₅₀, μM) | Activity Against Barnyard Grass (IC₅₀, μM) |
|---|---|---|
| Target compound derivatives | 10–50 (moderate) | >100 (weak) |
| Triazine-based herbicides (e.g., Analog 3) | <5 (high) | <10 (high) |
Key Finding: The target compound’s herbicidal efficacy is species-specific, likely due to differences in plant enzyme targets (e.g., acetolactate synthase inhibition in rape) . Triazine derivatives (e.g., Analog 3) show broader activity due to their sulfonylurea moieties, which inhibit amino acid biosynthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
